[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate
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Overview
Description
Procyanidin B2 3,3’-di-O-gallate is a naturally occurring polyphenolic compound found in grape seed extract. It is a dimeric form of procyanidin B2, with two additional gallate groups attached at the 3 and 3’ positions. This compound is known for its potent antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Procyanidin B2 3,3’-di-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid . This method involves the controlled breakdown of larger procyanidin polymers to yield the desired dimeric form with gallate groups.
Industrial Production Methods
Industrial production of Procyanidin B2 3,3’-di-O-gallate typically involves the extraction and purification from grape seed extract. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Procyanidin B2 3,3’-di-O-gallate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form catechin and epicatechin derivatives.
Substitution: Gallate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechin and epicatechin derivatives.
Substitution: Various substituted procyanidin derivatives.
Scientific Research Applications
Procyanidin B2 3,3’-di-O-gallate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
Procyanidin B2 3,3’-di-O-gallate exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes via the adenosine monophosphate-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis.
Anti-Cancer Activity: Inhibits cancer cell growth and induces apoptosis by targeting the Notch1 signaling pathway and modulating the expression of pro-apoptotic and anti-apoptotic proteins
Anti-Inflammatory Activity: Suppresses inflammatory cytokine production by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (Stat3) pathways.
Comparison with Similar Compounds
Similar Compounds
Procyanidin B2: A dimeric procyanidin without gallate groups.
Epicatechin: A monomeric flavanol found in various plants.
3-O-galloyl-epicatechin: A monomeric epicatechin with a gallate group
Uniqueness
Procyanidin B2 3,3’-di-O-gallate is unique due to its dual gallate groups, which enhance its antioxidant and anti-cancer properties compared to other similar compounds. The presence of these gallate groups allows for stronger interactions with molecular targets and more potent biological effects .
Properties
Molecular Formula |
C44H34O20 |
---|---|
Molecular Weight |
882.7 g/mol |
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42?/m1/s1 |
InChI Key |
KTLUHRSHFRODPS-RUOADBRZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3C([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origin of Product |
United States |
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